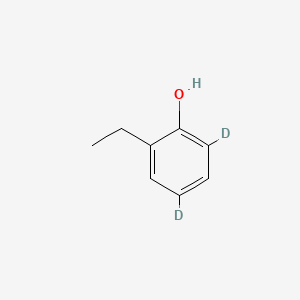

2-Ethylphenol-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H10O |

|---|---|

Molekulargewicht |

124.18 g/mol |

IUPAC-Name |

2,4-dideuterio-6-ethylphenol |

InChI |

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i3D,6D |

InChI-Schlüssel |

IXQGCWUGDFDQMF-OMYOYQAJSA-N |

Isomerische SMILES |

[2H]C1=CC(=C(C(=C1)CC)O)[2H] |

Kanonische SMILES |

CCC1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylphenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Ethylphenol-d2. Intended for use by researchers, scientists, and professionals in drug development, this document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the analysis of this compound.

Core Chemical Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value (this compound) | Value (2-Ethylphenol) | Reference(s) |

| Molecular Formula | C₈H₈D₂O | C₈H₁₀O | [1][2] |

| Molecular Weight | 124.18 g/mol | 122.17 g/mol | [2][3] |

| CAS Number | 1335401-65-4 | 90-00-6 | |

| Appearance | Not specified | Colorless liquid | |

| Melting Point | Not specified | -18 °C | |

| Boiling Point | Not specified | 195-197 °C | |

| Density | Not specified | 1.018 - 1.023 g/mL | |

| Solubility | Soluble in DMSO (10 mM) | Slightly soluble in water | |

| InChI Key | Not specified | IXQGCWUGDFDQMF-UHFFFAOYSA-N |

Synthesis and Reactions

The synthesis of deuterated phenols can be achieved through various methods, including electrophilic aromatic substitution using a deuterium source. For instance, the synthesis of 5-Butyl-2-ethylphenol involves the Friedel-Crafts alkylation of 2-ethylphenol, a reaction pathway that could be adapted for deuteration. The production of 2-Ethylphenol itself is typically achieved through the ethylation of phenol with ethylene or ethanol in the presence of an aluminium phenolate catalyst.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard analytical techniques used for its non-deuterated analogue can be readily adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the identity and purity of 2-Ethylphenol and its deuterated forms. For 2-Ethylphenol, ¹H NMR spectra show characteristic shifts for the aromatic, ethyl, and hydroxyl protons. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the deuterated positions on the aromatic ring would be expected.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. The mass spectrum of 2-Ethylphenol shows a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted to a higher m/z value, reflecting the presence of two deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometric assays.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are used for the separation and quantification of 2-Ethylphenol. These techniques can be applied to this compound, often in conjunction with mass spectrometry (GC-MS or LC-MS), to differentiate it from the non-deuterated form and quantify its concentration in various matrices.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and application of this compound in a research setting.

Caption: General workflow for the synthesis, characterization, and application of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of deuterated compounds can sometimes differ from their non-deuterated counterparts due to the kinetic isotope effect, which can alter metabolic pathways. However, without specific studies on this compound, any discussion of its biological role would be speculative. Research into the functionalization of natural phenols to enhance their biological activity is an active area of investigation. Further studies are required to elucidate the specific biological properties of this compound.

References

A Comprehensive Technical Guide to 2-Ethylphenol-d10 for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-Ethylphenol-d10 (CAS Number: 721429-63-6), a deuterated analog of 2-Ethylphenol. Due to the kinetic isotope effect, deuterated compounds are invaluable tools in mechanistic studies, metabolic and pharmacokinetic research, and as internal standards in analytical chemistry.[1] This guide will detail the physicochemical properties of both 2-Ethylphenol-d10 and its non-deuterated counterpart, provide an experimental protocol for its use as an internal standard, and illustrate the analytical workflow.

Physicochemical Properties

A summary of key quantitative data for 2-Ethylphenol-d10 and 2-Ethylphenol is presented in the table below for easy comparison.

| Property | 2-Ethylphenol-d10 | 2-Ethylphenol |

| CAS Number | 721429-63-6[2][3] | 90-00-6[4] |

| Molecular Formula | C₈D₁₀O[2] | C₈H₁₀O |

| Molecular Weight | 132.23 g/mol | 122.17 g/mol |

| Boiling Point | No data available | 195-197 °C |

| Melting Point | No data available | -18 °C |

| Density | No data available | 1.037 g/mL at 25 °C |

| Appearance | No data available | Colorless liquid |

| Synonyms | Phen-2,3,4,5-d4-ol, 6-(ethyl-d5) | o-Ethylphenol, Phlorol |

Experimental Protocols

Application as an Internal Standard in the Quantification of 2-Ethylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry because they have very similar physicochemical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

1. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethylphenol-d10 and dissolve it in 10 mL of methanol.

-

Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a 2-Ethylphenol standard solution into a blank matrix (e.g., clean water or soil extract) and adding a constant amount of the 2-Ethylphenol-d10 working standard solution to each.

2. Sample Preparation (Water Sample):

-

To a 100 mL water sample, add a known amount of the 2-Ethylphenol-d10 working standard solution.

-

Adjust the pH of the sample to <2 with sulfuric acid.

-

Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

2-Ethylphenol: m/z 122, 107, 94

-

2-Ethylphenol-d10: m/z 132, 112, 100

-

-

4. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the analyte (2-Ethylphenol) to the peak area of the internal standard (2-Ethylphenol-d10) against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 2-Ethylphenol in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow for Quantification of 2-Ethylphenol using 2-Ethylphenol-d10 as an Internal Standard

Caption: A flowchart illustrating the major steps in the quantification of 2-Ethylphenol.

Logical Relationship of Deuterated Internal Standards in Analytical Chemistry

Caption: The role of deuterated internal standards in mitigating analytical variability.

References

Synthesis of 2-Ethylphenol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylphenol-d2, a deuterated analog of 2-ethylphenol. Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic tracing, and as internal standards for quantitative analysis in the pharmaceutical and chemical industries. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant analytical data for the preparation and characterization of this compound.

Introduction to Deuteration of Phenols

The introduction of deuterium into a phenolic compound is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions. The selection of an appropriate method depends on the desired degree and position of deuteration, the substrate's tolerance to the reaction conditions, and the availability of deuterated reagents. For 2-ethylphenol, the hydroxyl proton and the activated aromatic protons are the most likely sites for deuteration. The positions ortho and para to the hydroxyl group are electronically activated and thus more susceptible to electrophilic substitution, including deuteration. In 2-ethylphenol, the para position (C4) and the available ortho position (C6) are the most probable sites for aromatic ring deuteration. The hydroxyl proton will also readily exchange with a deuterium source. Therefore, "this compound" can refer to deuteration at the hydroxyl group and one aromatic position, or at two aromatic positions. This guide will focus on the synthesis of 2-Ethylphenol-4,6-d2, a common and stable isotopologue.

Synthetic Methodologies

The primary methods for the synthesis of deuterated phenols involve acid-catalyzed or transition metal-catalyzed H-D exchange.

Acid-Catalyzed Deuteration

Acid-catalyzed H-D exchange is a direct and effective method for deuterating the aromatic ring of phenols, particularly at the electron-rich ortho and para positions.[1] Common deuterium sources include deuterium oxide (D₂O) in the presence of a strong acid catalyst such as deuterium chloride (DCl) or a solid-supported acid like Amberlyst-15.[1][2]

Transition Metal-Catalyzed Deuteration

Transition metal catalysts, such as platinum on carbon (Pt/C), can facilitate H-D exchange on aromatic rings under relatively mild conditions.[1] This method can sometimes offer different selectivity compared to acid-catalyzed methods.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound, adapted from general procedures for the deuteration of phenols.

Protocol 1: Acid-Catalyzed Deuteration using DCl/D₂O

This protocol describes the deuteration of 2-ethylphenol at the positions ortho and para to the hydroxyl group using a deuterium chloride solution.

Materials:

-

2-Ethylphenol (1.0 eq)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenol in deuterium oxide.

-

Carefully add deuterium chloride to the solution to adjust the pD to approximately 0.32.[1]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, quench the reaction by carefully adding the mixture to a saturated solution of sodium bicarbonate in D₂O until neutral.

-

Extract the deuterated product with anhydrous diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography or distillation if necessary.

Protocol 2: Heterogeneous Acid-Catalyzed Deuteration using Amberlyst-15

This method utilizes a polymer-supported acid catalyst, which simplifies the work-up procedure.

Materials:

-

2-Ethylphenol (1.0 eq)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst-15 resin (dried)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Sealed reaction vessel

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

In a sealed reaction vessel, combine 2-ethylphenol, deuterium oxide, and the dried Amberlyst-15 resin (approximately 100 mg of resin per 100 mg of phenol).

-

Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Extract the filtrate with anhydrous diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product as needed.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Ethylphenol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | |

| Molar Mass | 122.167 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -3.3 °C | |

| Boiling Point | 205-207 °C | |

| Density | 1.0146 g/cm³ | |

| Flash Point | 77.78 °C (172.00 °F) |

Table 2: Expected Isotopic Distribution for this compound

| Species | m/z (Nominal) | Expected Relative Abundance |

| 2-Ethylphenol (M) | 122 | Low |

| 2-Ethylphenol-d1 (M+1) | 123 | Moderate |

| This compound (M+2) | 124 | High |

| 2-Ethylphenol-d3 (M+3) | 125 | Moderate |

Note: The actual isotopic distribution will depend on the efficiency of the deuteration reaction and can be determined by mass spectrometry.

Visualization of Workflow and Mechanism

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Deuteration

This diagram illustrates the electrophilic aromatic substitution mechanism for the acid-catalyzed deuteration of 2-ethylphenol at the para-position.

Caption: Mechanism of acid-catalyzed deuteration of 2-ethylphenol.

Note: The DOT script for the reaction mechanism is provided as a template. For actual rendering, chemical structure images would need to be incorporated.

Characterization

The successful synthesis and isotopic purity of this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the degree of deuteration by observing the decrease in the integration of the signals corresponding to the protons that have been replaced by deuterium. ²H NMR spectroscopy can be used to directly observe the deuterium signals.

-

Mass Spectrometry (MS): Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a highly sensitive technique for determining the isotopic distribution of the deuterated product. The mass spectrum will show an increase in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Safety Considerations

2-Ethylphenol is harmful if swallowed and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Deuterated reagents should be handled with care, following standard laboratory safety procedures.

Conclusion

This guide provides a detailed overview of the synthesis of this compound. The acid-catalyzed H-D exchange methods are robust and can be readily implemented in a standard organic chemistry laboratory. Careful execution of the experimental protocols and thorough characterization of the final product are essential for obtaining high-purity deuterated 2-ethylphenol for use in various research and development applications.

References

An In-depth Guide to the Molecular Weight of 2-Ethylphenol-d2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of 2-Ethylphenol-d2, an isotopically labeled compound of significant interest in metabolic studies and quantitative analysis.

Theoretical Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds such as this compound, the standard atomic weights of specific atoms are replaced by the atomic weights of their isotopes.

The molecular formula for the unlabeled 2-Ethylphenol is C₈H₁₀O.[1][2][3] The deuterated variant, this compound, has the molecular formula C₈H₈D₂O, indicating that two hydrogen atoms (H) have been replaced by deuterium atoms (D).[4] Deuterium is a stable isotope of hydrogen containing one proton and one neutron.[5]

The calculation proceeds by summing the masses of eight carbon atoms, eight hydrogen atoms, two deuterium atoms, and one oxygen atom.

1.1 Atomic Weight Data

The table below summarizes the IUPAC standard atomic weights for the elements and isotopes relevant to this calculation.

| Element / Isotope | Symbol | Standard Atomic Weight (Da) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

| Deuterium | D / ²H | 2.014 |

Data sourced from IUPAC recommendations. The atomic weight of deuterium is approximately 2.014 Da.

1.2 Calculation and Comparison

Using the atomic weights from Table 1.1, the molecular weights for both 2-Ethylphenol and this compound are calculated and compared below.

| Compound | Molecular Formula | Calculation | Monoisotopic Mass (Da) |

| 2-Ethylphenol | C₈H₁₀O | (8 * 12.011) + (10 * 1.008) + (1 * 15.999) | 122.165 |

| This compound | C₈H₈D₂O | (8 * 12.011) + (8 * 1.008) + (2 * 2.014) + (1 * 15.999) | 124.177 |

Note: The molecular weight of unlabeled 2-Ethylphenol is approximately 122.16 g/mol .

Experimental Determination Protocol: Mass Spectrometry

Mass spectrometry is the definitive method for determining the molecular weight of compounds by measuring the mass-to-charge ratio (m/z) of their ions. The following protocol outlines a typical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1 Objective

To experimentally verify the molecular weight of a this compound sample and confirm its isotopic enrichment.

2.2 Materials and Instrumentation

-

Sample: this compound, dissolved in a volatile solvent (e.g., Dichloromethane).

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Column: A non-polar capillary column suitable for separating phenols.

2.3 Methodology

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in dichloromethane.

-

GC Separation:

-

Inject 1 µL of the sample into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through the GC column.

-

The column separates this compound from any potential impurities based on boiling point and chemical interactions.

-

-

Ionization (EI):

-

As the analyte elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the intact molecular ion (M⁺) is used to confirm the molecular weight. For this compound, this peak is expected at an m/z of approximately 124.

-

2.4 Data Interpretation

The mass spectrum of this compound should show a prominent molecular ion peak at m/z ≈ 124. The spectrum of any unlabeled 2-Ethylphenol impurity would show a corresponding peak at m/z ≈ 122. The relative intensities of these peaks can be used to calculate the percentage of deuteration.

Visualizations

The following diagrams illustrate the logical and experimental workflows associated with determining the molecular weight of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Relationship between parent and deuterated molecule.

References

- 1. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-ethyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound by MedChem Express, Cat. No. HY-W099862S1-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

Deuterium-Labeled 2-Ethylphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterium-labeled 2-ethylphenol in scientific research. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, provides a powerful tool for tracing, quantification, and mechanistic studies. While specific literature on deuterated 2-ethylphenol is sparse, its utility can be extrapolated from the well-established applications of isotopically labeled compounds in analytical chemistry, metabolism studies, and pharmacokinetics.[1][2][3][4] This guide will detail its principal applications as an internal standard for mass spectrometry and as a tracer in metabolic research, complete with detailed, illustrative experimental protocols and data presentation.

Application as an Internal Standard in Quantitative Analysis

Deuterium-labeled 2-ethylphenol is an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological and environmental matrices. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to co-elute during chromatography and experience similar ionization efficiency in mass spectrometry. This minimizes variations arising from sample preparation and matrix effects, leading to enhanced accuracy and precision.[5]

Experimental Protocol: Quantification of 2-Ethylphenol in Human Urine by GC-MS

This protocol outlines the use of deuterium-labeled 2-ethylphenol (2-ethylphenol-d10) as an internal standard for the quantification of 2-ethylphenol in urine samples, a potential biomarker for exposure to ethylbenzene.

1. Materials and Reagents:

-

2-Ethylphenol (analytical standard)

-

2-Ethylphenol-d10 (internal standard)

-

Methanol (HPLC grade)

-

β-Glucuronidase/arylsulfatase

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

2. Sample Preparation:

-

To 1 mL of urine, add 10 µL of a 1 µg/mL solution of 2-ethylphenol-d10 in methanol.

-

Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase.

-

Incubate the mixture at 37°C for 16 hours to deconjugate the phenol metabolites.

-

Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes and transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl derivatives.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysylioxane capillary column.

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

2-Ethylphenol-TMS derivative: m/z (target), m/z (qualifier)

-

2-Ethylphenol-d10-TMS derivative: m/z (target), m/z (qualifier)

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the 2-ethylphenol derivative to the peak area of the 2-ethylphenol-d10 derivative against the concentration of the analyte.

-

Quantify the native 2-ethylphenol in the samples using this calibration curve.

Data Presentation

Table 1: GC-MS Parameters for 2-Ethylphenol Analysis

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250°C |

| Oven Program | 80°C (1 min) -> 280°C (10°C/min) -> 280°C (5 min) |

| MS Ionization | Electron Ionization (70 eV) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions (m/z) | Analyte & IS specific ions |

Table 2: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |

| 1 | 15,234 | 148,987 | 0.102 |

| 5 | 76,170 | 150,123 | 0.507 |

| 10 | 153,456 | 149,567 | 1.026 |

| 50 | 759,876 | 148,890 | 5.104 |

| 100 | 1,510,987 | 149,234 | 10.125 |

Workflow Diagram

Application in Metabolism and Pharmacokinetic Studies

Deuterium-labeled 2-ethylphenol can be used to trace the metabolic fate of 2-ethylphenol or its precursors, such as ethylbenzene. Administering the labeled compound allows researchers to distinguish between the exogenously administered compound and its endogenously produced metabolites from other sources. This is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) pathways.

Metabolic Pathway of Ethylbenzene

2-Ethylphenol is a known metabolite of ethylbenzene. The use of deuterium-labeled ethylbenzene would result in deuterated metabolites, which can be traced and identified using mass spectrometry.

Experimental Protocol: In Vitro Metabolism of 2-Ethylphenol-d10

This protocol describes an in vitro experiment to identify the metabolites of 2-ethylphenol using human liver microsomes.

1. Materials and Reagents:

-

2-Ethylphenol-d10

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid

2. Incubation:

-

Prepare an incubation mixture containing HLMs (0.5 mg/mL) and 2-ethylphenol-d10 (10 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

3. Sample Analysis:

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

Use a high-resolution mass spectrometer to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) from the deuterated parent compound.

Data Presentation

Table 3: Potential Metabolites of 2-Ethylphenol-d10

| Compound | Molecular Formula | Exact Mass (m/z) | Proposed Transformation |

| 2-Ethylphenol-d10 | C₈D₁₀O | 132.14 | Parent Compound |

| Hydroxy-2-ethylphenol-d9 | C₈HD₉O₂ | 148.13 | Hydroxylation |

| 2-Ethylphenol-d10 glucuronide | C₁₄H₈D₁₀O₇ | 308.17 | Glucuronidation |

| 2-Ethylphenol-d10 sulfate | C₈D₁₀O₄S | 212.10 | Sulfation |

Conclusion

Deuterium-labeled 2-ethylphenol is a valuable tool for researchers in analytical chemistry, toxicology, and drug metabolism. Its primary applications as an internal standard in quantitative analysis and as a tracer in metabolic studies provide a robust methodology for obtaining high-quality, reliable data. The experimental protocols and data presented in this guide offer a framework for the practical implementation of deuterium-labeled 2-ethylphenol in a research setting.

References

Isotopic Purity of 2-Ethylphenol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and characterization of 2-Ethylphenol-d2. This deuterated analog of 2-ethylphenol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The precise determination of its isotopic purity is critical for the accuracy and reliability of experimental results.

Synthesis of this compound

The introduction of deuterium into the 2-ethylphenol molecule can be achieved through several methods, with acid-catalyzed hydrogen-deuterium (H/D) exchange being a common and effective approach. This method involves the exchange of protons on the aromatic ring with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O), in the presence of an acid catalyst.

A typical synthesis may employ a heterogeneous acid catalyst, such as Amberlyst-15, to facilitate the exchange reaction under elevated temperatures. The use of a solid-supported catalyst simplifies the purification process, as it can be easily removed by filtration.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that defines the percentage of the desired d2 species relative to other isotopic variants (isotopologues), such as d0 (unlabeled) and d1 species. The two primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Table 1: Hypothetical Isotopic Distribution of this compound

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| 2-Ethylphenol-d0 | 122.17 | 0.5 |

| 2-Ethylphenol-d1 | 123.17 | 2.5 |

| This compound | 124.18 | 97.0 |

This table presents a hypothetical but typical isotopic distribution for a deuterated compound, illustrating the expected prevalence of the target d2 species.

Experimental Protocols

I. Synthesis of this compound via Acid-Catalyzed H/D Exchange

Materials:

-

2-Ethylphenol

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Amberlyst-15 (or other suitable acid catalyst)

-

Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a sealed reaction vessel, combine 2-ethylphenol (1 equivalent) with a significant excess of deuterium oxide (e.g., 10-20 equivalents).

-

Add the acid catalyst (e.g., Amberlyst-15, ~10% by weight of the 2-ethylphenol).

-

Heat the reaction mixture with stirring at a temperature ranging from 100 to 150 °C for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.

-

Extract the deuterated 2-ethylphenol from the deuterium oxide with a suitable organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

II. Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic distribution in a sample.[1]

Procedure:

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at an initial temperature of 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute.

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire mass spectra over a relevant m/z range to include the molecular ions of the d0, d1, and d2 species.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-ethylphenol.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for 2-Ethylphenol-d0, -d1, and -d2.

-

Calculate the isotopic purity as the percentage of the d2 species relative to the sum of all relevant isotopologues.

-

III. Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be utilized to determine the extent and location of deuteration.[1]

¹H NMR Protocol:

-

Sample Preparation: Prepare a solution of the deuterated 2-ethylphenol in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay between scans for accurate integration of the signals.

-

Data Analysis: The degree of deuteration at a specific position is determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule (e.g., the ethyl group protons). The percentage of deuterium incorporation can be calculated using the formula: %D = [1 - (Integral of deuterated position / Integral of non-deuterated position)] * 100.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

References

Commercial Availability and Technical Guide for 2-Ethylphenol-d2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of deuterated 2-Ethylphenol, with a primary focus on 2-Ethylphenol-d2. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this isotopically labeled compound. This document outlines available commercial products, provides insights into potential synthetic methodologies, and details common analytical techniques for isotopic purity assessment.

Commercial Availability

This compound and its more extensively deuterated analog, 2-Ethylphenol-d10, are available from specialized chemical suppliers. These compounds are primarily used as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification, and as tracers in metabolic research.[1][2][3] The stability of the carbon-deuterium bond can also be leveraged to study kinetic isotope effects in drug metabolism and to develop deuterated drugs with potentially improved pharmacokinetic profiles.[4][5]

Below is a summary of commercially available deuterated 2-Ethylphenol products. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Product Name | CAS Number | Molecular Formula | Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Notes |

| This compound | 1335401-65-4 | C₈H₈D₂O | MedChemExpress | HY-W099862S1 | >98% (typical for MCE labeled compounds) | >98% (typical for MCE compounds) | Deuterated labeled 2-Ethylphenol. |

| 2-Ethylphenol-d10 | 721429-63-6 | C₈D₁₀O | LGC Standards | TRC-E925966 | 99 atom % D | min 98% | Fully deuterated analog. |

| 2-Ethylphenol-d10 | 721429-63-6 | C₈D₁₀O | Toronto Research Chemicals (TRC) | E925966 | Not specified, but TRC is a known supplier of high-quality stable labeled standards. | Not specified. | TRC specializes in complex organic small molecules. |

Synthesis of Deuterated 2-Ethylphenol

General Synthetic Approach: H/D Exchange

The introduction of deuterium into the 2-ethylphenol molecule can be achieved through acid-catalyzed or transition metal-catalyzed H/D exchange. The choice of method will influence the position and extent of deuteration.

Caption: Generalized workflow for the synthesis of this compound via H/D exchange.

Experimental Protocol: Acid-Catalyzed H/D Exchange (Inferred)

This method is expected to deuterate the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, which are activated towards electrophilic substitution.

-

Catalyst Preparation: If using a solid acid catalyst like Amberlyst-15, dry the resin under high vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-ethylphenol in a deuterated solvent, such as deuterium oxide (D₂O).

-

Catalyst Addition: Add the acid catalyst. This could be a strong deuterated acid like DCl in D₂O or a solid acid catalyst.

-

Reaction Conditions: Heat the mixture. Temperatures can range from room temperature to 180°C, and reaction times can vary from several hours to overnight, depending on the desired level of deuteration.

-

Work-up: After cooling the reaction mixture, if a solid catalyst was used, it is removed by filtration. The deuterated 2-ethylphenol is then extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield the final this compound.

Experimental Protocol: Transition Metal-Catalyzed H/D Exchange (Inferred)

Catalysts such as platinum on carbon (Pt/C) can facilitate H/D exchange under milder conditions.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-ethylphenol in a deuterated solvent or a mixture of a deuterated and a non-deuterated solvent.

-

Catalyst Addition: Add the transition metal catalyst (e.g., Pt/C).

-

Deuterium Source: Introduce the deuterium source, which can be deuterium gas (D₂) bubbled through the solution or a deuterated solvent like D₂O.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature for a specified duration.

-

Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified as described in the acid-catalyzed method.

Determination of Isotopic Purity

The accurate determination of the isotopic purity and the specific sites of deuterium incorporation is crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for determining the isotopic purity of this compound.

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

-

Sample Preparation: Prepare a solution of the deuterated 2-ethylphenol in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) that will not interfere with the signals of interest.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is important to use a sufficient relaxation delay to ensure accurate integration of the signals.

-

Analysis: The degree of deuteration at a specific position on the molecule is determined by the decrease in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule. The percentage of deuterium incorporation can be calculated as follows:

%D = [1 - (Integral of proton at deuterated site / Integral of proton at non-deuterated site)] x 100

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

Analysis: The mass spectrum will show a distribution of ions corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). By comparing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species, the isotopic enrichment can be accurately calculated.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in several areas of scientific research:

-

Metabolic Studies: They are used as tracers to follow the metabolic fate of the parent compound.

-

Pharmacokinetic Analysis: Deuterated analogs can serve as internal standards for the accurate quantification of the non-deuterated drug in biological matrices.

-

Kinetic Isotope Effect Studies: The stronger C-D bond can slow down metabolic pathways involving C-H bond cleavage, providing insights into reaction mechanisms.

-

Deuterated Drugs: In some cases, deuteration can lead to improved metabolic stability and a better pharmacokinetic profile, resulting in the development of new deuterated drug candidates.

Caption: Key applications of this compound in the drug development pipeline.

References

Lacking Data: A Technical Profile of 2-Ethylphenol-d2 Remains Undefined

A comprehensive search for the physical, chemical, and experimental characteristics of 2-Ethylphenol-d2 has yielded no specific data for this deuterated isotopologue. All available scientific literature and chemical databases exclusively detail the properties of its non-deuterated counterpart, 2-Ethylphenol.

This absence of information prevents the creation of the requested in-depth technical guide. Key quantitative data, such as molecular weight, melting point, boiling point, and solubility, are not documented for this compound. Consequently, the generation of structured data tables for comparative analysis is not possible.

Furthermore, the search did not uncover any experimental protocols related to the synthesis, analysis, or application of this compound. Methodologies for its preparation and use in research or drug development, including any involvement in specific signaling pathways or experimental workflows, remain unelucidated in the public domain. The lack of such information makes it impossible to construct the mandatory Graphviz diagrams illustrating these processes.

While extensive information is available for 2-Ethylphenol, this data cannot be directly extrapolated to its deuterated form. Isotopic labeling can subtly alter a molecule's physical properties and its behavior in chemical and biological systems. Without specific experimental data for this compound, any technical guide would be speculative and not grounded in the required scientific evidence.

Therefore, until research featuring this compound is published and its characteristics are formally documented, a detailed technical guide as requested cannot be compiled.

An In-depth Technical Guide to the Stability of 2-Ethylphenol-d2 Under Laboratory Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Ethylphenol-d2 Stability

This compound is a form of 2-Ethylphenol where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic labeling is a valuable tool in various research applications, including metabolic studies and reaction mechanism elucidation.[2] The stability of this compound is a critical factor for ensuring the integrity and reliability of experimental results.

The chemical stability of deuterated compounds is generally comparable to their non-deuterated counterparts, influenced by the same environmental factors such as temperature, light, and humidity.[1] However, the presence of deuterium can introduce subtle changes in physicochemical properties and, most notably, can be susceptible to hydrogen-deuterium (H/D) exchange, particularly at labile positions like a hydroxyl group.

Physicochemical Properties and Inferred Stability

The stability of this compound can be inferred from the known properties of 2-Ethylphenol.

| Property | Value for 2-Ethylphenol | Implication for this compound Stability |

| Appearance | Colorless to light yellow liquid | Color change may indicate degradation. |

| Combustibility | Combustible | Standard precautions for flammable materials should be followed. |

| Incompatibilities | Acid chlorides, acid anhydrides, oxidizing agents[3][4] | Avoid storage with these materials to prevent chemical reactions and degradation. |

| Solubility in Water | Insoluble | While insoluble, contact with water, especially deuterated water, can lead to H/D exchange at the hydroxyl group. |

| Light Sensitivity | Not explicitly stated, but phenols are generally light-sensitive. | Store in light-protecting containers (e.g., amber vials) to prevent photodegradation. |

| Moisture Sensitivity | Store protected from moisture. | Absorption of moisture can facilitate H/D exchange and potential degradation. |

Factors Influencing the Stability of this compound

The key factors that can affect the stability of this compound in a laboratory setting are temperature, light, humidity, and the presence of incompatible chemicals. The following diagram illustrates these influencing factors.

Recommended Storage and Handling

To ensure the long-term stability of this compound and maintain its isotopic purity, the following storage and handling procedures are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Light | Store in amber vials or other light-protecting containers. | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |

| Container | Use tightly sealed containers. | Prevents exposure to moisture and atmospheric contaminants. |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture inside the container. |

| Incompatibilities | Store away from strong oxidizing agents, acid chlorides, and acid anhydrides. | Prevents chemical reactions that can degrade the compound. |

Potential for Hydrogen-Deuterium (H/D) Exchange

A primary concern for deuterated compounds with labile protons, such as the hydroxyl group in this compound, is the potential for H/D exchange with protic solvents or atmospheric moisture. This can lead to a decrease in the isotopic enrichment of the compound.

Experimental Protocol for Stability Assessment

A formal stability study for this compound should be conducted to determine its shelf-life under defined storage conditions. The following is a general protocol for such a study.

Objective: To evaluate the chemical and isotopic stability of this compound over time under specified storage conditions.

Materials:

-

This compound sample

-

Amber glass vials with Teflon-lined caps

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH, 5°C)

-

Analytical instruments: HPLC-UV, LC-MS, ¹H-NMR, ²H-NMR

Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial purity and identity of the this compound sample using HPLC-UV and LC-MS.

-

Determine the initial isotopic enrichment using ¹H-NMR and/or ²H-NMR.

-

-

Sample Preparation and Storage:

-

Aliquot the this compound sample into multiple amber glass vials.

-

Place the vials in the controlled environment chambers representing different storage conditions.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove vials from each storage condition.

-

Allow the vials to equilibrate to room temperature before opening.

-

Analyze the samples for chemical purity (HPLC-UV, LC-MS) and isotopic enrichment (NMR) as done in the initial analysis.

-

-

Data Analysis:

-

Compare the purity and isotopic enrichment at each time point to the initial data.

-

Identify and quantify any degradation products.

-

Determine the rate of degradation and/or loss of isotopic enrichment for each storage condition.

-

The following workflow diagram outlines the stability testing process.

Conclusion

While specific stability data for this compound is not extensively documented, a conservative approach to its storage and handling is recommended based on the known properties of 2-ethylphenol and general principles for deuterated compounds. The primary stability concerns are chemical degradation through oxidation and reaction with incompatible substances, as well as the loss of isotopic purity via H/D exchange. Adherence to the storage and handling guidelines outlined in this document, including refrigeration, protection from light and moisture, and use of an inert atmosphere, will help to ensure the long-term stability and integrity of this compound for research and development applications. A formal stability study is recommended to establish a definitive shelf-life under specific laboratory conditions.

References

Methodological & Application

Application Notes: Quantitative Analysis of 2-Ethylphenol in Environmental and Biological Matrices using 2-Ethylphenol-d2 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenol is an alkylphenol of significant interest in environmental monitoring and biomedical research due to its potential as a biomarker of exposure to various industrial chemicals and its presence as a volatile organic compound in certain beverages.[1] Accurate and precise quantification of 2-ethylphenol is crucial for toxicological studies, environmental fate assessment, and quality control in the food and beverage industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of semi-volatile organic compounds like 2-ethylphenol, offering high selectivity and sensitivity.[2]

The use of a stable isotope-labeled internal standard, such as 2-Ethylphenol-d2, is the gold standard for quantitative analysis by GC-MS.[1] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the highest accuracy and precision of the analytical results.[1] The deuterated internal standard, being chemically almost identical to the native analyte, co-elutes and experiences similar matrix effects, allowing for reliable correction of potential analytical biases.

Principle of the Method

A known amount of this compound internal standard is spiked into the sample at the initial stage of preparation. The sample then undergoes extraction, and potentially derivatization, to isolate and prepare the analyte and internal standard for GC-MS analysis. Following chromatographic separation, the mass spectrometer detects and quantifies the characteristic ions of both native 2-ethylphenol and the deuterated internal standard. The concentration of 2-ethylphenol in the sample is determined by calculating the ratio of the peak area of the native analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables provide representative quantitative performance data for the GC-MS analysis of 2-ethylphenol using a deuterated internal standard. These values are based on methods for similar alkylphenols and serve as a guideline for method validation.[3]

Table 1: GC-MS Method Performance for 2-Ethylphenol Analysis

| Parameter | Water Matrix | Biological Matrix (e.g., Plasma) |

| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1.0 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L | 0.5 - 5.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

| Precision (%RSD) | < 10% | < 15% |

Table 2: Mass Spectrometric Parameters for 2-Ethylphenol and this compound

| Compound | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Ethylphenol | 122.16 | 107 | 122 | 77 |

| This compound | 124.17 | 109 | 124 | 79 |

Note: The quantifier ion for 2-Ethylphenol (m/z 107) corresponds to the loss of a methyl group ([M-CH3]+), which is a major fragment in its electron ionization mass spectrum. The molecular ion (m/z 122) and the phenyl cation (m/z 77) serve as qualifier ions. For this compound, the corresponding ions are shifted by 2 mass units.

Experimental Protocols

The following are detailed protocols for the analysis of 2-ethylphenol in water and biological matrices.

Protocol 1: Analysis of 2-Ethylphenol in Water Samples

1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)

-

Dechlorination: If the water sample contains residual chlorine, add approximately 50 mg of sodium sulfite per liter of sample and stir until dissolved.

-

Spiking: Add a known amount of this compound internal standard solution to a 500 mL water sample to achieve a final concentration within the calibration range (e.g., 1 µg/L).

-

SPE Cartridge Conditioning: Condition a 500 mg polystyrene-divinylbenzene SPE cartridge by sequentially passing 10 mL of methylene chloride, 10 mL of methanol, and 10 mL of reagent water. Ensure the cartridge does not go dry.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.

-

Drying: Dry the cartridge by drawing air through it for 15-20 minutes.

-

Elution: Elute the trapped analytes with 10 mL of methylene chloride into a collection vial.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 2.

Protocol 2: Analysis of 2-Ethylphenol in Biological Samples (e.g., Plasma)

1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE)

-

Spiking: To 1 mL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 5,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a new tube and add 5 mL of hexane. Vortex for 2 minutes and centrifuge to separate the layers.

-

Collection: Carefully transfer the upper hexane layer to a clean tube.

-

Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).

2. Derivatization (Optional, to improve peak shape and sensitivity)

-

To the reconstituted extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

-

Follow the GC-MS parameters as described in Protocol 1. The retention time and mass spectra will shift for the derivatized compounds. The mass spectrometric parameters in SIM mode will need to be adjusted to the characteristic ions of the silylated derivatives of 2-ethylphenol and its deuterated internal standard.

Data Analysis and Quality Control

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-ethylphenol and a constant concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression is typically used.

-

Quantification: Calculate the concentration of 2-ethylphenol in the samples using the calibration curve.

-

Quality Control: Analyze method blanks, spiked samples, and duplicate samples to monitor for contamination, matrix effects, and method precision.

Workflow and Signaling Pathway Diagrams

Caption: General workflow for the quantitative analysis of 2-Ethylphenol.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethylphenol Using 2-Ethylphenol-d2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 2-ethylphenol in various matrices using its deuterated analogue, 2-Ethylphenol-d2, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, particularly in complex matrices, as it accurately corrects for variations in sample preparation, extraction recovery, and instrument response.[1][2] The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity for the detection of 2-ethylphenol.

Introduction to 2-Ethylphenol and the Principle of Isotope Dilution

2-Ethylphenol (C₂H₅C₆H₄OH) is an organic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.[3] It can also be found in environmental samples and as a component of some food products, such as coffee.[4] Accurate quantification of 2-ethylphenol is crucial for quality control, environmental monitoring, and safety assessment.

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[1] The deuterated standard is chemically identical to the native analyte and will behave similarly during sample extraction, cleanup, and analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in the analytical process.

Quantitative Data Summary

| Parameter | GC-MS (for 4-ethylphenol) | LC-MS/MS (for 4-ethylphenol) |

| Linearity (R²) | ≥ 0.998 | ≥ 0.99 |

| Limit of Detection (LOD) | 10 µg/L | 1 - 10 µg/L |

| Limit of Quantitation (LOQ) | 50 µg/L | 5 - 50 µg/L |

| Accuracy (Recovery) | 90-110% | 85-115% |

| Precision (RSD) | < 15% | < 15% |

Note: Data for 4-ethylphenol is presented as a representative example. Actual values for 2-ethylphenol analysis should be determined during method validation.

Experimental Protocols

The following are detailed protocols for the quantitative analysis of 2-ethylphenol using this compound as an internal standard by GC-MS and LC-MS/MS.

GC-MS Protocol for 2-Ethylphenol Analysis

This protocol is adapted from established methods for similar phenolic compounds.

3.1.1. Materials and Reagents

-

2-Ethylphenol (analytical standard)

-

This compound (internal standard)

-

Hexane (or other suitable organic solvent), HPLC grade

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., water, plasma, soil)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of a liquid sample, add a known amount of this compound internal standard solution.

-

Add 5 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC-MS autosampler vial.

3.1.3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Ethylphenol: Quantifier ion m/z 107, Qualifier ion m/z 122

-

This compound: Quantifier ion m/z 109, Qualifier ion m/z 124

-

3.1.4. Calibration Curve

Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 2-Ethylphenol. Analyze the standards using the GC-MS method and plot the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

LC-MS/MS Protocol for 2-Ethylphenol Analysis

This protocol is based on general procedures for the analysis of phenolic compounds.

3.2.1. Materials and Reagents

-

2-Ethylphenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Sample matrix

3.2.2. Sample Preparation (Protein Precipitation for Plasma)

-

To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an LC-MS autosampler vial.

3.2.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

2-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106

-

This compound: Precursor ion m/z 123 -> Product ion m/z 108

-

3.2.4. Calibration Curve

Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 2-Ethylphenol in the same matrix as the samples. Analyze the standards using the LC-MS/MS method and plot the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-ethylphenol using an internal standard.

References

- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Ethylphenol (HMDB0302562) [hmdb.ca]

Application Notes and Protocols for the Analysis of 2-Ethylphenol-d2 in Environmental Samples

Introduction

In environmental analysis, the precise and accurate quantification of organic pollutants is essential for assessing the extent of contamination and ensuring regulatory compliance. 2-Ethylphenol, a substituted phenolic compound, is released into the environment from various industrial processes and can be found in water and soil matrices. Its monitoring is crucial due to its potential toxicity. The use of stable isotope-labeled internal standards, such as 2-Ethylphenol-d2, in conjunction with mass spectrometry-based methods, offers a robust approach for the quantification of 2-ethylphenol. This methodology, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard as it effectively compensates for sample matrix effects and variations in analyte recovery during sample preparation and analysis.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantitative analysis of 2-ethylphenol in environmental samples. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the analysis of volatile and semi-volatile organic compounds.[3][4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach lies in the addition of a known quantity of this compound to the environmental sample at the initial stage of the analytical process.[2] this compound is chemically identical to the target analyte, 2-ethylphenol, but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the native analyte and the deuterated internal standard. As both compounds exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. By determining the ratio of the native analyte to the deuterated standard in the final sample extract, the initial concentration of 2-ethylphenol in the sample can be accurately calculated, correcting for any losses that may have occurred during the sample preparation process.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of 2-ethylphenol using this compound as an internal standard. These values are typical for methods based on U.S. Environmental Protection Agency (EPA) protocols for phenol analysis, such as EPA Method 528 and 604, and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for 2-Ethylphenol in Environmental Samples

| Matrix | Analytical Method | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| Drinking Water | GC-MS | 0.05 µg/L | 0.15 µg/L |

| Surface Water | GC-MS | 0.1 µg/L | 0.3 µg/L |

| Wastewater | GC-MS | 0.5 µg/L | 1.5 µg/L |

| Soil/Sediment | GC-MS | 5 µg/kg | 15 µg/kg |

Data is representative and compiled from typical performance of methods for phenolic compounds.

Table 2: Recovery and Precision Data for 2-Ethylphenol in Spiked Environmental Samples

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Reagent Water | 1 µg/L | 98 | 5 |

| Groundwater | 1 µg/L | 92 | 8 |

| Soil | 50 µg/kg | 88 | 12 |

Data is representative and based on typical performance of isotope dilution methods for phenols.

Experimental Protocols

The following are detailed protocols for the analysis of 2-ethylphenol in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of 2-Ethylphenol in Water Samples

This protocol is based on methodologies adapted from U.S. EPA Method 528 for the analysis of phenols in drinking water.

1. Sample Preparation and Extraction

-

Dechlorination: For samples containing residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample and mix well.

-

Spiking: Add a known amount of this compound solution to a 1-liter water sample. The spiking concentration should be in the mid-range of the calibration curve.

-

Acidification: Adjust the sample pH to ≤ 2 with a suitable acid (e.g., sulfuric acid).

-

Solid Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge (e.g., divinylbenzene/N-vinylpyrrolidone copolymer) by passing methanol followed by reagent water.

-

Load the acidified water sample onto the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with reagent water to remove interferences.

-

Dry the cartridge by passing air or nitrogen through it.

-

-

Elution: Elute the trapped 2-ethylphenol and this compound from the cartridge with a suitable organic solvent (e.g., methylene chloride or acetone).

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Column: A capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An appropriate temperature program to achieve chromatographic separation of 2-ethylphenol from other potential contaminants.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-ethylphenol and this compound.

-

Quantification: Calculate the concentration of 2-ethylphenol based on the ratio of the peak area of the native analyte to the peak area of the this compound internal standard, using a calibration curve prepared with standards containing both compounds.

Protocol 2: Analysis of 2-Ethylphenol in Soil and Sediment Samples

1. Sample Preparation and Extraction

-

Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

-

Spiking: Add a known amount of this compound solution to a sub-sample of the soil (e.g., 10 grams).

-

Extraction:

-

Mix the spiked soil sample with a drying agent (e.g., anhydrous sodium sulfate).

-

Perform solvent extraction using a suitable technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with an appropriate solvent (e.g., methylene chloride/acetone mixture).

-

-

Cleanup (if necessary): The extract may require cleanup to remove interfering co-extracted substances. Gel permeation chromatography (GPC) or silica gel chromatography can be used for this purpose.

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

2. GC-MS Analysis

-

Follow the same GC-MS analysis procedure as described in Protocol 1 for water samples.

Visualizations

Workflow for Environmental Sample Analysis

The following diagram illustrates the general workflow for the analysis of 2-ethylphenol in environmental samples using this compound as an internal standard.

Caption: General workflow for 2-ethylphenol analysis.

Logical Relationship in Isotope Dilution

This diagram illustrates the logical relationship between the native analyte and the deuterated internal standard in isotope dilution analysis.

Caption: Principle of isotope dilution analysis.

References

LC-MS/MS method development with 2-Ethylphenol-d2

An LC-MS/MS method for the sensitive and selective quantification of 2-Ethylphenol has been developed and validated. This method employs 2-Ethylphenol-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for various research and drug development applications. The methodology is based on a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Analytes: 2-Ethylphenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological matrix)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |